Bienvenue dans la boutique en ligne BenchChem!

Marinobufagenin

Na⁺/K⁺-ATPase Isoform Selectivity Vascular Pharmacology Cardiotonic Steroids

Marinobufagenin (MBG) is the validated tool for selective α1 Na⁺/K⁺-ATPase subunit interrogation, with 24-fold greater potency at renal/vascular α1 isoforms (IC₅₀ = 2.1 nM) versus neuronal α3. It uniquely activates ERK1/2-mediated proliferative signaling at sub-inhibitory concentrations, unlike telocinobufagin (induces apoptosis). Essential for volume expansion-mediated hypertensive model studies; not interchangeable with generic bufadienolides. Requires MBG-specific antibodies for accurate quantification — digoxin-based assays fail.

Molecular Formula C24H32O5
Molecular Weight 400.5 g/mol
CAS No. 470-42-8
Cat. No. B191785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarinobufagenin
CAS470-42-8
Synonymsmarinobufagenin
marinobufogenin
Molecular FormulaC24H32O5
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1(CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O)O
InChIInChI=1S/C24H32O5/c1-21-8-5-15(25)12-23(21,27)10-7-17-16(21)6-9-22(2)18(11-19-24(17,22)29-19)14-3-4-20(26)28-13-14/h3-4,13,15-19,25,27H,5-12H2,1-2H3/t15-,16-,17+,18+,19+,21+,22+,23-,24+/m0/s1
InChIKeyJMNQTHQLNRILMH-OBBGIPBRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Marinobufagenin (CAS 470-42-8) – A Bufadienolide Cardiotonic Steroid with Distinct Alpha-1 Na⁺/K⁺-ATPase Subunit Specificity


Marinobufagenin (MBG) is a cardiotonic steroid belonging to the bufadienolide subclass, characterized by a six-membered lactone ring and structural features that distinguish it from cardenolides such as ouabain and digoxin [1]. MBG functions as an endogenous Na⁺/K⁺-ATPase inhibitor and has been identified in mammalian plasma, where it acts as a specific ligand for the α1 isoform of the sodium pump [1][2]. Unlike many other cardiac glycosides, MBG demonstrates preferential inhibition of the α1 Na⁺/K⁺-ATPase subunit—the predominant isoform in renal and vascular smooth muscle tissues—which underpins its distinct pharmacological profile and utility as a research tool in cardiovascular and renal pathophysiology [2].

Why Marinobufagenin Cannot Be Readily Substituted with Other Bufadienolides or Cardenolides in Experimental Settings


Cardiotonic steroids, including both bufadienolides and cardenolides, share the ability to inhibit Na⁺/K⁺-ATPase, yet they exhibit pronounced functional heterogeneity arising from differential α-subunit isoform selectivity, distinct binding site interactions, and divergent downstream signaling activation [1]. Marinobufagenin demonstrates α1-subunit preference, whereas ouabain exhibits higher affinity for α2/α3 isoforms [1][2]; this isoform selectivity translates into tissue-specific effects that preclude simple interchangeability. Furthermore, even among closely related bufadienolides such as telocinobufagin and bufalin, MBG displays unique potency profiles, antibody cross-reactivity patterns, and functional cellular outcomes that directly impact experimental reproducibility and translational relevance [3][4]. Substituting MBG with a generic bufadienolide or cardenolide without accounting for these quantitative differences risks confounding results and invalidating mechanistic conclusions.

Quantitative Differentiation of Marinobufagenin Against Closest Analogs and In-Class Alternatives


Differential α-Subunit Isoform Selectivity of Marinobufagenin Versus Ouabain in Rat Aortic Membrane Preparations

In membrane fractions isolated from rat thoracic aorta by sucrose density gradient centrifugation, marinobufagenin (MBG) and ouabain exhibited distinct isoform-specific inhibitory profiles. The α1-isoform-enriched vascular smooth muscle sarcolemma preparation displayed an IC₅₀ for MBG of 2.1 nM, representing approximately 24-fold greater potency compared to MBG's IC₅₀ of 50 nM in α3-isoform-enriched neuronal plasmalemma [1]. Conversely, ouabain showed the opposite pattern, with an IC₅₀ of 2.6 nM in neuronal plasmalemma (α3-enriched) and 50 nM in sarcolemma (α1-enriched) [1]. This reciprocal selectivity confirms that MBG preferentially targets α1-containing Na⁺/K⁺-ATPase, whereas ouabain favors α3-containing pumps.

Na⁺/K⁺-ATPase Isoform Selectivity Vascular Pharmacology Cardiotonic Steroids

Functional Selectivity in Cellular Outcomes: Marinobufagenin Induces Proliferation While Telocinobufagin Triggers Apoptosis in LLC-PK1 Cells

In LLC-PK1 pig kidney epithelial cells, marinobufagenin (MBG) and telocinobufagin (TCB) produced divergent cellular outcomes despite both inhibiting Na⁺/K⁺-ATPase. At concentrations that minimally inhibit Na⁺/K⁺-ATPase (IC₅₀ values: MBG = 3.40 μM, TCB = 0.20 μM for pig kidney enzyme) [1], MBG induced rapid ERK1/2 phosphorylation and a corresponding proliferative response, whereas TCB increased Bax:Bcl-2 expression ratio and pyknotic nuclei, indicating apoptosis induction [1]. Pharmacological inhibition experiments revealed that MBG's proliferative effect was Src- and MEK1/2-dependent, while TCB's apoptotic effect operated independently of these kinases but involved GSK-3β phosphorylation and Wnt/β-catenin pathway impairment [1].

Functional Selectivity Cell Signaling Bufadienolide Pharmacology

Reduced Neutralization by Digoxin-Specific Fab Compared to Ouabain and Bufalin

Digoxin-specific Fab fragments (Digibind), used clinically for digoxin toxicity and experimentally to neutralize endogenous cardiotonic steroids, demonstrated markedly reduced potency against marinobufagenin (MBG) compared to ouabain and bufalin. In Na⁺/K⁺-ATPase inhibition neutralization assays, digoxin-specific Fab was more than 20-fold more potent in neutralizing ouabain and bufalin than marinobufagenin [1]. Additionally, in competitive immunoassays, Digibind exhibited cross-reactivity of only 0.2% with MBG, compared to 0.4% for ouabain and 2.7% for bufalin [2]. This differential neutralization profile has direct implications for experimental design when immunodepletion or detection of endogenous cardiotonic steroids is required.

Immunoneutralization Antibody Cross-Reactivity Cardiotonic Steroid Detection

Comparative Potency of Marinobufagenin Against Human Kidney Na⁺/K⁺-ATPase Versus Other Bufadienolides

In comparably purified human kidney Na⁺/K⁺-ATPase preparations, marinobufagenin (MBG) exhibits intermediate inhibitory potency among structurally related bufadienolides. While specific IC₅₀ values for MBG against human kidney enzyme were not directly reported in the cited study, the study established that bufalin (IC₅₀ = 28.7 nM) and arenobufagin (IC₅₀ = 28.3 nM) were approximately 100-fold more potent than ψ-bufarenogin (IC₅₀ = 3020 nM) [1][2]. Importantly, the study concluded that among tested compounds, only bufalin and MBG may act as endogenous hormones at kidney tubules at physiologically relevant concentrations [2]. This places MBG in a distinct functional category separate from higher-potency but non-endogenous bufadienolides.

Enzyme Inhibition Human Kidney Na⁺/K⁺-ATPase Bufadienolide Potency

Differential Conformational Effects on Na⁺/K⁺-ATPase: MBG Binding Induces Greater Shift Toward E1 State Than Ouabain

Using fluorescence labeling and isothermal titration calorimetry (ITC), marinobufagenin (MBG) and ouabain were found to induce distinct conformational changes in Na⁺/K⁺-ATPase despite binding to the same site [1]. MBG induced a more significant shift of Na⁺/K⁺-ATPase conformation toward the E1-state compared to ouabain [1]. Additionally, ITC revealed a 17-fold higher affinity for ouabain binding to Na⁺/K⁺-ATPase in the E2P state compared to MBG [1]. Thermodynamically, ouabain binding was enthalpy-driven, whereas MBG binding exhibited reduced enthalpic contribution and larger entropic component [1]. Molecular modeling predicted that ouabain is located deeper inside the binding site than MBG [1].

Protein Conformation Binding Thermodynamics Na⁺/K⁺-ATPase

Pharmacological Antagonism by Resibufogenin in Volume Expansion-Mediated Hypertension Models

In a rat model of preeclampsia characterized by elevated marinobufagenin (MBG) excretion, hypertension, proteinuria, and intrauterine growth restriction, administration of the structural congener resibufogenin (RBG) reduced blood pressure to normal levels [1][2]. Notably, in vitro studies of Na⁺/K⁺-ATPase inhibition revealed that MBG and RBG are equally effective as enzyme inhibitors [1], suggesting that RBG's antihypertensive effect in vivo arises from competitive antagonism at the MBG binding site rather than differential intrinsic potency. Furthermore, in DOCA-salt hypertensive rats (a volume expansion model), RBG lowered blood pressure and reduced proteinuria but had no effect on angiotensin II-infused rats (a vasoconstriction model) [3], confirming MBG pathway specificity.

Experimental Hypertension Preeclampsia Models Bufadienolide Antagonism

Validated Research Applications for Marinobufagenin Based on Quantitative Differentiation Evidence


Investigating α1 Na⁺/K⁺-ATPase Isoform-Specific Signaling in Renal and Vascular Tissues

MBG is the compound of choice for studies requiring selective interrogation of α1 Na⁺/K⁺-ATPase subunit function. Its 24-fold greater potency in α1-enriched vascular smooth muscle sarcolemma (IC₅₀ = 2.1 nM) compared to α3-enriched neuronal membranes (IC₅₀ = 0.14 μM) [1] enables researchers to isolate α1-mediated effects in mixed cell populations without confounding α3 activation. This application is particularly valuable in renal physiology studies, where the α1 isoform constitutes the predominant sodium pump in kidney tubules [2].

Studying Na⁺/K⁺-ATPase-Mediated Proliferative Signaling Pathways (ERK1/2-Src-MEK Axis)

MBG is uniquely suited for investigations of Na⁺/K⁺-ATPase-mediated proliferative signaling, as it induces ERK1/2 phosphorylation and cell proliferation via Src- and MEK1/2-dependent mechanisms at sub-inhibitory concentrations, whereas telocinobufagin triggers apoptosis via distinct pathways [1]. Researchers studying the signalosome function of Na⁺/K⁺-ATPase should select MBG over telocinobufagin or bufalin when the experimental objective involves proliferation or survival signaling rather than apoptosis induction.

Modeling Volume Expansion-Mediated Hypertension and Preeclampsia Pathophysiology

MBG is the validated tool for establishing and interrogating volume expansion-mediated hypertensive models. MBG administration in pregnant rats recapitulates the full preeclampsia phenotype (hypertension, proteinuria, intrauterine growth restriction), and the availability of resibufogenin as a specific MBG antagonist enables mechanistic studies that are not possible with other bufadienolides [1][2]. The pathway specificity is confirmed by RBG's lack of effect in vasoconstriction-mediated (angiotensin II) hypertension models [2].

Assessing Endogenous Cardiotonic Steroid Contributions in Clinical Specimens with Immunoassay Specificity Requirements

MBG detection in clinical samples requires assay systems that account for its distinct immunoreactivity profile. MBG exhibits only 0.2% cross-reactivity with digoxin-specific Fab (Digibind) compared to 2.7% for bufalin and 0.4% for ouabain [1]. Researchers quantifying endogenous MBG in plasma, urine, or tissue must employ MBG-specific antibodies rather than digoxin-based assays to avoid false-negative results. Conversely, studies requiring immunodepletion of endogenous cardiotonic steroids must recognize that digoxin-specific Fab is >20-fold less effective at neutralizing MBG than ouabain or bufalin [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Marinobufagenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.